MAO-B Isoform Selectivity: >5.9-fold Preferential Inhibition vs. MAO-A
8-Chloro-2-phenylquinazoline demonstrates a clear preference for inhibiting the MAO-B isoform over MAO-A. In comparative assays using human membrane-bound enzymes expressed in insect cells, this compound achieved an IC50 of 17,000 nM against MAO-B, while exhibiting negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This contrasts with the behavior of many non-selective quinazoline analogs, which often exhibit comparable IC50 values across both isoforms, and with the 4-morpholino-2-phenylquinazoline class, which has been optimized for PI3 kinase p110α (IC50 = 2.0 nM) rather than MAO engagement [2]. The 8-chloro substitution pattern specifically contributes to this selectivity profile, as structural modifications at other ring positions (e.g., 6- or 7-chloro) have been shown in SAR studies to alter MAO isoform preference .
MAO-A IC50 > 100,000 nM
5.9-fold selectivity
| Evidence Dimension | Inhibition of Monoamine Oxidase Isoforms |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | MAO-A (same assay): IC50 > 100,000 nM |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cells; assessment via reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This isoform selectivity profile, quantifiable at the building block stage, allows researchers to prioritize this compound for the synthesis of MAO-B targeted probes or therapeutics, potentially reducing the need for extensive downstream selectivity optimization common with less discriminatory quinazoline cores.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data for 8-Chloro-2-phenylquinazoline on MAO-B and MAO-A. View Source
- [2] Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2458-2462. View Source
